![molecular formula C14H15NO3 B14236118 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid CAS No. 255043-69-7](/img/structure/B14236118.png)
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hexa-3,5-dienoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
化学反応の分析
Types of Reactions: 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl derivatives.
科学的研究の応用
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular redox states and signaling pathways .
類似化合物との比較
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)azobenzene
Comparison: Compared to these similar compounds, 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is unique due to its hexa-3,5-dienoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the conjugated diene system allows for unique interactions in chemical reactions and biological systems, setting it apart from other dimethylamino-substituted compounds .
特性
CAS番号 |
255043-69-7 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
6-[4-(dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)12-9-7-11(8-10-12)5-3-4-6-13(16)14(17)18/h3-10H,1-2H3,(H,17,18) |
InChIキー |
NAIDTYRJTBAPHE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


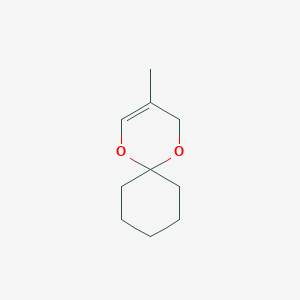
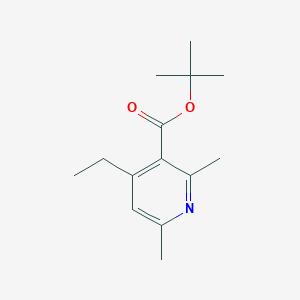
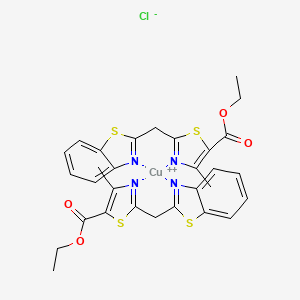
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)

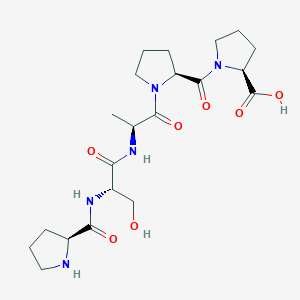
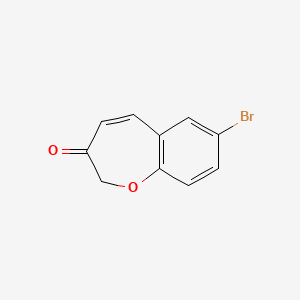
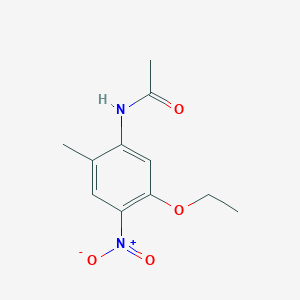

![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
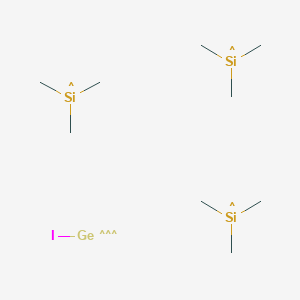
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
